Vebufloxacin
Overview
Description
Vebufloxacin, also known as OPC-7251, is a potent antibacterial agent. It shows significant activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . It is particularly effective against Propionibacterium acnes .
Synthesis Analysis
The synthesis of Vebufloxacin involves several steps and various chemical reactions . The process includes the use of 1-Methylpiperazine and 8-bromo-9-fluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid . The synthesis methods are complex and require precise control over reaction conditions .Molecular Structure Analysis
The molecular formula of Vebufloxacin is C19H22FN3O3 . It has a molecular weight of 359.39 . The structure of Vebufloxacin includes a fluoroquinolone core, which is essential for its antibacterial activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Vebufloxacin are complex and involve multiple steps . The reactions include the formation of substituted 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids .Physical And Chemical Properties Analysis
Vebufloxacin has a boiling point of 579.1±50.0 °C and a density of 1.41±0.1 g/cm3 . It is soluble in DMSO . The pKa value of Vebufloxacin is 5.55±0.40 .Scientific Research Applications
1. Enhanced Delivery Systems
- Al-Mahallawi et al. (2017) investigated the encapsulation of ciprofloxacin, a fluoroquinolone antibiotic related to Vebufloxacin, into nano-spanlastic vesicles. These vesicles were designed for improved trans-tympanic delivery, potentially applicable in ototopical treatments for acute otitis media. The study found that the optimized nano-spanlastic formulation had good physical stability and demonstrated better drug permeation through the tympanic membrane compared to commercial Ciprocin® drops (Al-Mahallawi et al., 2017).
2. Biopharmaceutical Characterization in Respiratory Treatments
- Gontijo et al. (2014) evaluated the biopharmaceutical characteristics of fluoroquinolones, including ciprofloxacin (similar to Vebufloxacin), when delivered via nebulized aerosol in rats. The study highlighted that epithelial lining fluid (ELF) drug concentrations were significantly higher than plasma drug concentrations, indicating the potential of fluoroquinolones in treating respiratory infections (Gontijo et al., 2014).
3. Prodrug Synthesis for Enhanced Effectiveness
- Husain et al. (2016) focused on synthesizing a mutual prodrug of norfloxacin and fenbufen, aiming to create an effective anti-inflammatory drug with antimicrobial actions. The synthesized prodrug demonstrated good antibacterial activity and enhanced anti-inflammatory effects, indicating a potential approach for developing more effective fluoroquinolones (Husain, Ahmad, & Khan, 2016).
4. Development of Sustained-Release Drug Forms
- Han et al. (2014) developed a novel bi-layer composite membrane containing ciprofloxacin hydrochloride for sustained-release wound dressings. This research is indicative of the potential for developing similar sustained-release forms for Vebufloxacin, enhancing its efficacy in long-term treatment applications (Han, Dong, Song, Yin, & Li, 2014).
5. Antibacterial Agent Mechanism and Efficacy
- Wolfson and Hooper (1988) described norfloxacin as an effective antibacterial agent, functioning by antagonizing DNA gyrase, essential for bacterial DNA replication. This study's insights into fluoroquinolones' mechanism of action are relevant to understanding how Vebufloxacin might operate at a molecular level (Wolfson & Hooper, 1988).
Safety And Hazards
properties
IUPAC Name |
7-fluoro-12-methyl-8-(4-methylpiperazin-1-yl)-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-11-3-4-12-16-13(18(24)14(19(25)26)10-23(11)16)9-15(20)17(12)22-7-5-21(2)6-8-22/h9-11H,3-8H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATLJHBAMQKRDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868532 | |
Record name | 9-Fluoro-5-methyl-8-(4-methylpiperazin-1-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10868532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vebufloxacin | |
CAS RN |
79644-90-9 | |
Record name | Vebufloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079644909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VEBUFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXI3MP1G46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.